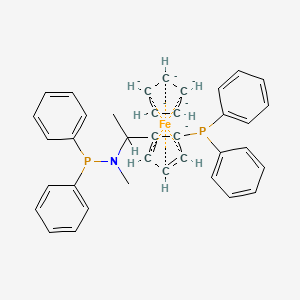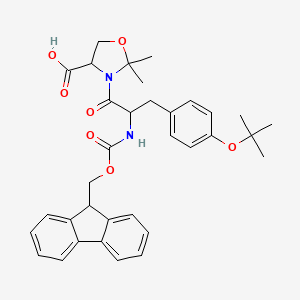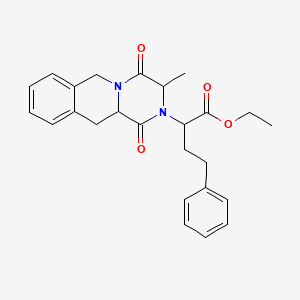
cyclopentane;N-diphenylphosphanyl-1-(5-diphenylphosphanylcyclopenta-1,3-dien-1-yl)-N-methylethanamine;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-Methyl-N-diphenylphosphino-1-[®-2-(diphenylphosphino)ferrocenyl]ethylamine is a chiral phosphine ligand. This compound is notable for its application in asymmetric catalysis, particularly in the formation of metal complexes that are used in various organic transformations. The presence of the ferrocenyl group imparts unique electronic and steric properties, making it a valuable ligand in homogeneous catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Methyl-N-diphenylphosphino-1-[®-2-(diphenylphosphino)ferrocenyl]ethylamine typically involves the following steps:
Formation of the Ferrocenyl Backbone: The initial step involves the preparation of the ferrocenyl backbone, which can be achieved through the reaction of ferrocene with appropriate phosphine reagents.
Introduction of the Chiral Centers: The chiral centers are introduced through asymmetric synthesis techniques, often involving chiral auxiliaries or catalysts.
Phosphine Substitution: The final step involves the substitution of the phosphine groups to obtain the desired chiral ligand.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust chiral catalysts to ensure high enantioselectivity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-Methyl-N-diphenylphosphino-1-[®-2-(diphenylphosphino)ferrocenyl]ethylamine undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Reduction: The ferrocenyl group can undergo reduction reactions.
Substitution: The phosphine groups can participate in substitution reactions, forming new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve halogenated reagents and transition metal catalysts.
Major Products
The major products formed from these reactions include phosphine oxides, reduced ferrocenyl derivatives, and various substituted phosphine compounds.
Aplicaciones Científicas De Investigación
(S)-N-Methyl-N-diphenylphosphino-1-[®-2-(diphenylphosphino)ferrocenyl]ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound can be used to study the interaction of chiral ligands with biological molecules.
Industry: Used in the production of fine chemicals and in the development of new catalytic processes.
Mecanismo De Acción
The mechanism of action of (S)-N-Methyl-N-diphenylphosphino-1-[®-2-(diphenylphosphino)ferrocenyl]ethylamine involves the formation of metal-ligand complexes. These complexes facilitate various catalytic processes by stabilizing transition states and providing a chiral environment that promotes enantioselective reactions. The ferrocenyl group plays a crucial role in modulating the electronic properties of the ligand, enhancing its catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: Another ferrocenyl-based ligand used in homogeneous catalysis.
Triphenylphosphine: A widely used phosphine ligand in various catalytic processes.
Chiral BINAP: A chiral phosphine ligand used in asymmetric catalysis.
Uniqueness
(S)-N-Methyl-N-diphenylphosphino-1-[®-2-(diphenylphosphino)ferrocenyl]ethylamine is unique due to its dual chiral centers and ferrocenyl backbone, which provide distinct electronic and steric properties. This makes it particularly effective in promoting enantioselective reactions and forming stable metal-ligand complexes.
Propiedades
Fórmula molecular |
C37H35FeNP2-6 |
|---|---|
Peso molecular |
611.5 g/mol |
Nombre IUPAC |
cyclopentane;N-diphenylphosphanyl-1-(5-diphenylphosphanylcyclopenta-1,3-dien-1-yl)-N-methylethanamine;iron |
InChI |
InChI=1S/C32H30NP2.C5H5.Fe/c1-26(33(2)35(29-20-11-5-12-21-29)30-22-13-6-14-23-30)31-24-15-25-32(31)34(27-16-7-3-8-17-27)28-18-9-4-10-19-28;1-2-4-5-3-1;/h3-26H,1-2H3;1-5H;/q-1;-5; |
Clave InChI |
AUCKWBJHBXINLR-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C[C-]1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)P(C4=CC=CC=C4)C5=CC=CC=C5.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[2-Hydroxy(phenyl)acetamido]-8-oxo-3-({[1-(sulfomethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13387293.png)


![7-Methyl-4,8,11-trioxatricyclo[5.3.1.01,5]undecan-3-one](/img/structure/B13387312.png)
![2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic Acid](/img/structure/B13387314.png)
![[1-[4-(3-Acetamido-5-amino-4-hydroxy-6-methyloxan-2-yl)oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-heptanoyloxypropan-2-yl] pentadec-7-enoate](/img/structure/B13387315.png)
![7-[2-(3-Hydroxy-5-phenylpent-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B13387316.png)
![bis[3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] oct-4-enedioate;dichloride](/img/structure/B13387322.png)
![N-[1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B13387328.png)

![5,9-Dimethyl-14-methylidene-6-(3-phenylprop-2-enoyloxy)tetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B13387338.png)
![2-Bromo-1-[6-(4-bromophenyl)-2-methylpyridin-3-yl]ethanone hydrobromide](/img/structure/B13387339.png)


